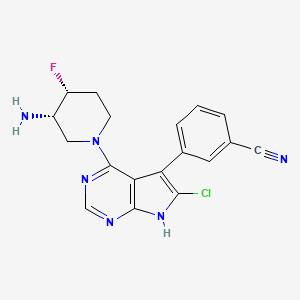

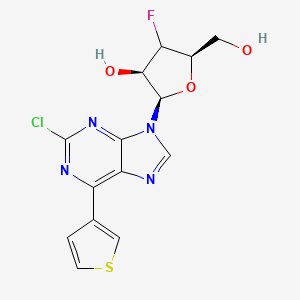

(2R,3R,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

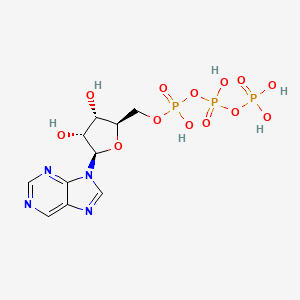

(2R,3R,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry due to their ability to interfere with nucleic acid synthesis, making them useful in antiviral and anticancer therapies.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2R,3R,5R)-2-(2-Chlor-6-thiophen-3-ylpurin-9-yl)-4-Fluor-5-(hydroxymethyl)oxolan-3-ol umfasst typischerweise mehrere Schritte, einschließlich der Bildung der Purinbase, der Einführung des Thiophenrings und der Anlagerung des Zuckerrests. Die Reaktionsbedingungen erfordern oft die Verwendung starker Basen, Schutzgruppen und spezifischer Lösungsmittel, um die gewünschte Stereochemie zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese mit automatisierten Reaktoren und kontinuierlicher Durchflusschemie beinhalten, um Ausbeute und Reinheit zu optimieren. Der Prozess würde strenge Qualitätskontrollmaßnahmen umfassen, um Konsistenz und Sicherheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Hydroxymethylgruppe kann unter bestimmten Bedingungen zu einer Carboxylgruppe oxidiert werden.

Reduktion: Die Verbindung kann Reduktionsreaktionen durchlaufen, insbesondere am Purinring.

Substitution: Halogenatome in der Verbindung können unter Verwendung nukleophiler Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat oder Chromtrioxid in sauren Bedingungen.

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator.

Substitution: Natriumhydrid oder andere starke Basen in aprotischen Lösungsmitteln.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So würde die Oxidation der Hydroxymethylgruppe beispielsweise ein Carbonsäurederivat ergeben.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Modifikationen, wodurch sie zu einem vielseitigen Zwischenprodukt wird.

Biologie

In der biologischen Forschung werden Nukleosidanaloga wie diese Verbindung verwendet, um die DNA- und RNA-Synthese zu untersuchen. Sie können in Nukleinsäuren eingebaut werden, was zur Kettenabbruch und Hemmung der Replikation führt.

Medizin

Medizinisch gesehen könnte diese Verbindung Potenzial als antivirales oder krebsbekämpfendes Mittel haben. Ihre Fähigkeit, die Nukleinsäuresynthese zu stören, macht sie zu einem Kandidaten für die Medikamentenentwicklung.

Industrie

Im Industriesektor könnte diese Verbindung bei der Herstellung von Arzneimitteln und als Forschungswerkzeug in der Biotechnologie eingesetzt werden.

5. Wirkmechanismus

Der Wirkmechanismus von (2R,3R,5R)-2-(2-Chlor-6-thiophen-3-ylpurin-9-yl)-4-Fluor-5-(hydroxymethyl)oxolan-3-ol beinhaltet seinen Einbau in Nukleinsäuren. Nach dem Einbau kann es zur Kettenabbruch führen oder Mutationen induzieren, was zur Hemmung der DNA- oder RNA-Synthese führt. Dieser Mechanismus ist besonders nützlich bei antiviralen und krebsbekämpfenden Therapien, bei denen die schnelle Zellteilung ein Ziel ist.

Wirkmechanismus

The mechanism of action of (2R,3R,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can cause chain termination or induce mutations, leading to the inhibition of DNA or RNA synthesis. This mechanism is particularly useful in antiviral and anticancer therapies, where rapid cell division is a target.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2’,3’-Dideoxyinosin: Ein weiteres Nukleosidanalogon, das in der antiviralen Therapie eingesetzt wird.

Fludarabin: Ein Nukleosidanalogon, das zur Behandlung hämatologischer Malignome eingesetzt wird.

Gemcitabin: Ein Nukleosidanalogon, das in der Krebsbehandlung eingesetzt wird.

Einzigartigkeit

(2R,3R,5R)-2-(2-Chlor-6-thiophen-3-ylpurin-9-yl)-4-Fluor-5-(hydroxymethyl)oxolan-3-ol ist aufgrund seiner spezifischen Kombination aus funktionellen Gruppen und Stereochemie einzigartig. Das Vorhandensein des Thiophenrings und des Fluoratoms kann seine biologische Aktivität und Stabilität im Vergleich zu anderen Nukleosidanaloga verbessern.

Eigenschaften

Molekularformel |

C14H12ClFN4O3S |

|---|---|

Molekulargewicht |

370.8 g/mol |

IUPAC-Name |

(2R,3R,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C14H12ClFN4O3S/c15-14-18-9(6-1-2-24-4-6)10-12(19-14)20(5-17-10)13-11(22)8(16)7(3-21)23-13/h1-2,4-5,7-8,11,13,21-22H,3H2/t7-,8?,11+,13-/m1/s1 |

InChI-Schlüssel |

HHDRPJYWNFGOEM-QHMBEIJPSA-N |

Isomerische SMILES |

C1=CSC=C1C2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)F)O |

Kanonische SMILES |

C1=CSC=C1C2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12409410.png)